molecular formula C7H14ClNO B3110220 (1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride CAS No. 1788041-50-8

(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride

Cat. No. B3110220
CAS RN: 1788041-50-8
M. Wt: 163.64
InChI Key: JBKIAGJIMKQZEP-NLRFIBDTSA-N
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Description

(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride, also known as cocaine hydrochloride, is a powerful stimulant drug that is derived from the leaves of the coca plant. It is a highly addictive substance that has been used for both medicinal and recreational purposes. In recent years, there has been a significant amount of scientific research conducted on cocaine hydrochloride, focusing on its synthesis, mechanism of action, and its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : The compound has been synthesized and characterized using various spectroscopic methods, including NMR and HRMS. For instance, Wu et al. (2015) synthesized a related compound, characterized it using 1H and 13C NMR, and HRMS spectroscopy, and investigated its molecular configuration using X-ray crystallography (Wu, Guo, Zhang, & Xia, 2015).
  • Structural Studies : Structural studies of derivatives of the compound have been performed using NMR spectroscopy and X-ray crystallography. For example, Fernández et al. (1999) synthesized a series of esters derived from similar compounds and studied them by NMR spectroscopy and X-ray diffraction (Fernández et al., 1999).

Chemical Reactions and Properties

  • Enantioselective Syntheses : Mao et al. (2014) presented a novel approach to hydroxylated 8-azabicyclo[3,2,1]octan-3-ones, demonstrating the flexibility of this chemical structure in the synthesis of various compounds (Mao, Huang, Gao, Wang, & Huang, 2014).
  • Catalysis in Alcohol Oxidation : Toda et al. (2023) reported that derivatives of 8-azabicyclo[3.2.1]octan-8-ol, including ABOOL, can efficiently catalyze the oxidation of secondary alcohols using molecular oxygen, highlighting the compound's potential in catalytic processes (Toda et al., 2023).

Crystallographic Analysis

  • Crystal Structure Analysis : Yang et al. (2008) performed a crystallographic study of a related compound, revealing details about the compound's conformation and structure (Yang, Zhu, Niu, Chen, & Lu, 2008).

properties

IUPAC Name

(1R,5S,6S)-8-azabicyclo[3.2.1]octan-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-7-4-5-2-1-3-6(7)8-5;/h5-9H,1-4H2;1H/t5-,6+,7+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKIAGJIMKQZEP-NLRFIBDTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C(C1)N2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@@H]([C@H](C1)N2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride
Reactant of Route 2
(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride
Reactant of Route 3
(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride
Reactant of Route 4
(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride
Reactant of Route 5
(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride
Reactant of Route 6
(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride

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